molecular formula C8H12 B1329362 1,1-Dicyclopropylethylene CAS No. 822-93-5

1,1-Dicyclopropylethylene

Cat. No.: B1329362
CAS No.: 822-93-5
M. Wt: 108.18 g/mol
InChI Key: RXCSODBXHNSSCQ-UHFFFAOYSA-N
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Description

1,1-Dicyclopropylethylene is a cyclic hydrocarbon with the molecular formula C8H12. It features two cyclopropyl groups attached to a carbon-carbon double bond. This compound is known for its unique structure and reactivity, making it an interesting subject of study in organic chemistry .

Preparation Methods

1,1-Dicyclopropylethylene can be synthesized through the dehydration of methyldicyclopropylcarbinol. This process involves heating the carbinol in the presence of catalytic amounts of concentrated sulfuric acid or p-toluene-sulfonic acid. The dehydration reaction can also be carried out using carboxyl cation-exchange resins like Amberlite IRC-50, which helps in the removal of water formed during the reaction .

Scientific Research Applications

1,1-Dicyclopropylethylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dicyclopropylethylene involves its high nucleophilicity and ability to participate in cycloaddition and carbene reactions. The molecular targets include electrophiles and carbenes, which react with the double bond of the compound to form various products .

Properties

IUPAC Name

1-cyclopropylethenylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-6(7-2-3-7)8-4-5-8/h7-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCSODBXHNSSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1CC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231624
Record name 1,1'-Vinylidenebiscyclopropane
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Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-93-5
Record name 1,1′-Ethenylidenebis[cyclopropane]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Vinylidenebiscyclopropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Vinylidenebiscyclopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-vinylidenebiscyclopropane
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Record name 1,1'-VINYLIDENEBISCYCLOPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the structure of 1,1-dicyclopropylethylene and how does it influence its reactivity?

A1: this compound features two cyclopropyl rings attached to the same carbon of an ethylene moiety. This structure makes it a particularly interesting subject for studying ring-opening reactions and rearrangements. The cyclopropyl group is known for its ability to stabilize adjacent carbocations due to the ring strain and the overlap of its bent bonds with the empty p-orbital of the cationic center []. This stabilization influences the reactivity of this compound in reactions involving carbocation intermediates, favoring pathways that involve the formation of such intermediates.

Q2: Can this compound undergo thermal rearrangements? What products are formed?

A3: Yes, this compound undergoes a unimolecular isomerization reaction at elevated temperatures to yield 1-cyclopropylcyclopentene []. This reaction proceeds through a first-order homogeneous process and is independent of pressure. Interestingly, 1-cyclopropylcyclopentene itself undergoes a subsequent first-order unimolecular rearrangement to form bicyclo[3,3,0]oct-1-ene under the same conditions. These consecutive unimolecular processes make this system valuable for studying reaction kinetics and mechanisms.

Q3: How does this compound react with pentacarbonyliron? What is the significance of this reaction?

A4: The reaction of this compound with pentacarbonyliron leads to interesting ring-opening and coordination chemistry [, ]. Initially, 2-cyclopropylpenta-1,3-dienetricarbonyliron is formed, involving the opening of one cyclopropyl ring and coordination of the resulting diene to the iron center. Prolonged reaction times lead to the formation of 3-(1'-propenyl)-cyclohex-2-enonetricarbonyliron, a product resulting from the opening of the second cyclopropyl ring coupled with a carbon monoxide insertion. This reaction highlights the versatility of this compound as a substrate for organometallic transformations.

Q4: How can this compound be used to study carbene reactions?

A5: this compound has been investigated as a probe for understanding the mechanisms of carbene additions [, , ]. For instance, its reaction with fluorenylidene leads to both a cycloadduct and a rearranged adduct, the ratio of which changes dramatically depending on reaction conditions. This system provides insights into the spin state of the carbene intermediate and its influence on the reaction pathway.

Q5: Does this compound participate in photochemical reactions?

A6: Yes, this compound participates in photochemical reactions, particularly in the Paterno-Büchi reaction with aldehydes []. This reaction leads to the formation of oxetane rings, highlighting the potential of this compound as a building block for heterocyclic compounds through photochemical pathways. Another example is the photo-induced reaction with 2-bromo-3-methoxy-1,4-naphthoquinone, which yields 2-(2,2-dicyclopropylethenyl)-3-methoxy-1,4-naphthoquinone as the major product [, ]. This reaction suggests an ionic pathway and demonstrates the potential for photochemical modification of this compound.

Q6: Are there any catalytic applications of this compound?

A7: While not directly used as a catalyst, this compound serves as a useful substrate in reactions catalyzed by transition metal complexes. For instance, bis(1,5-cyclooctadiene)nickel-tributylphosphine catalyzes the vinylcyclopropane-cyclopentene rearrangement of specifically substituted 1,1-dicyclopropylethylenes []. This reaction highlights the potential of using transition metal catalysts to control the ring-opening and rearrangement processes of this unique molecule.

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